Technical Monograph: Methyl 4-bromo-1H-indazole-6-carboxylate
Technical Monograph: Methyl 4-bromo-1H-indazole-6-carboxylate
The following technical guide is structured to serve as a definitive reference for Methyl 4-bromo-1H-indazole-6-carboxylate , synthesizing physicochemical data, synthetic methodologies, and medicinal chemistry applications.
CAS Registry Number: 885518-47-8 Molecular Formula: C₉H₇BrN₂O₂ Molecular Weight: 255.07 g/mol [1][]
Executive Summary & Pharmacophore Utility
Methyl 4-bromo-1H-indazole-6-carboxylate represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in its orthogonal functionalization potential :
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C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl/heteroaryl diversity.
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C6-Ester: A solubilizing motif convertible to amides, acids, or alcohols for pharmacokinetic (PK) tuning.
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Indazole Core: A bioisostere for purines and indoles, critical in kinase inhibition (e.g., IRAK4, FGFR, VEGFR).
This guide details the compound's properties, reactivity patterns, and handling protocols for high-fidelity research applications.
Physicochemical Profile
| Property | Value / Description | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical. |
| Purity | ≥ 97% (HPLC) | Common impurities include debrominated species or regioisomers. |
| Solubility | DMSO, DMF, THF, Methanol | Poorly soluble in water; requires organic co-solvent for bioassays. |
| LogP (Predicted) | ~2.11 | Moderate lipophilicity; suitable for CNS-active drug design. |
| pKa (Predicted) | ~11.5 (NH) | The electron-withdrawing ester and bromine increase acidity relative to unsubstituted indazole (pKa ~13.8). |
| H-Bond Donors | 1 (NH) | Critical for ATP-binding pocket interactions (hinge region). |
| H-Bond Acceptors | 3 (N, O, O) | Includes the ester carbonyl and pyrazole nitrogen. |
Synthetic Routes & Manufacturing[3][4]
The synthesis of 4-bromoindazoles bearing ester functionality typically avoids direct bromination due to poor regioselectivity. The most authoritative route employs a cyclization-diazotization strategy from substituted anilines or benzaldehydes.
Primary Synthetic Pathway (Diazo-Cyclization)
This route ensures the correct placement of the bromine at C4 and the ester at C6.
Figure 1: General synthetic logic for 1H-indazole core formation via Jacobson-type cyclization.
Alternative Route: Hydrazine condensation with 2-fluoro-6-bromo-4-(methoxycarbonyl)benzaldehyde . This method is often cleaner, avoiding diazonium handling, but requires the specific fluorobenzaldehyde precursor.
Reactivity & Functionalization Profile
The molecule's "tri-functional" nature requires a strategic order of operations to avoid chemoselectivity issues.
A. C4-Bromine: Cross-Coupling (The Primary Handle)
The C4-position is sterically accessible and electronically activated for oxidative addition by Pd(0).
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Suzuki-Miyaura: Couples with aryl/vinyl boronic acids. High yields (>80%) are typical using Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Buchwald-Hartwig: Amination at C4 is possible but often requires potent ligands (e.g., XPhos, RuPhos) due to the deactivated nature of the electron-deficient arene.
B. N1 vs. N2 Alkylation (The Regioselectivity Challenge)
Alkylation of the indazole nitrogen is the most critical step. The 1H-tautomer is thermodynamically favored, but alkylation can yield mixtures.
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N1-Alkylation (Thermodynamic): Favored by thermodynamic conditions (high temp, reversible bases) and steric bulk at C7 (which is H here, so N1 is accessible).
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N2-Alkylation (Kinetic): Often observed with reactive electrophiles (MeI) or specific solvent effects.
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Guidance: For this substrate (Ester at C6), the electron-withdrawing effect increases the acidity of the NH. Cesium Carbonate (Cs₂CO₃) in DMF is the standard system to favor N1-alkylation, though N1/N2 mixtures (~3:1 to 10:1) are common and require chromatographic separation.
C. C6-Ester: Late-Stage Modification
The ester is typically preserved until after C4-coupling to avoid side reactions.
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Hydrolysis: LiOH/THF/H₂O yields the carboxylic acid (saponification).
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Amidation: Direct aminolysis or activation (via acid chloride) yields amides.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at C4
Objective: Introduction of an aryl group at the 4-position.
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Reagents:
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Substrate: Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 equiv)
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Boronic Acid: Phenylboronic acid (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
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Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)
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Solvent: 1,4-Dioxane (degassed)
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-
Procedure:
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Charge a reaction vial with substrate, boronic acid, and catalyst.
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Evacuate and backfill with nitrogen (3 cycles).
-
Add dioxane and aqueous K₂CO₃.
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Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
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Purification: Silica gel chromatography (Hexane/EtOAc gradient).
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Protocol 2: Regioselective N1-Alkylation
Objective: Alkylation of the indazole nitrogen.[1][5]
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Reagents:
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Substrate (1.0 equiv)
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Alkyl Halide (e.g., Iodomethane, 1.2 equiv)
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Base: Cs₂CO₃ (2.0 equiv)
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Solvent: DMF (Anhydrous)
-
-
Procedure:
-
Dissolve substrate in DMF under N₂.
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Add Cs₂CO₃ and stir at RT for 30 min (deprotonation).
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Add alkyl halide dropwise.
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Stir at RT to 50°C (Temperature control is key for regioselectivity).
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Note: If N2-isomer forms, it is usually less polar and elutes first in chromatography.
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Medicinal Chemistry Applications
Kinase Inhibition Landscape
The indazole scaffold is a cornerstone in kinase inhibitor design. The 4-position (where the bromine is) often points towards the solvent-exposed region or a specific hydrophobic pocket, depending on the binding mode, while the N1-substituent interacts with the ribose-binding pocket.
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IRAK4 Inhibitors: Indazoles are potent scaffolds for Interleukin-1 Receptor-Associated Kinase 4, critical in inflammation signaling.[6] The C6-ester can be converted to an amide to interact with specific residues like Asp329 .
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FGFR/VEGFR: Similar 4-substituted indazoles (e.g., Pazopanib analogs) utilize the nitrogen pair for hinge binding.
Figure 2: Structure-Activity Relationship (SAR) mapping for drug design.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[7] |
| STOT-SE | H335 | May cause respiratory irritation.[7] |
Handling Precautions:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Inhalation: Handle within a certified chemical fume hood to avoid dust inhalation.[8]
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Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen).
References
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CymitQuimica. Methyl 4-bromo-1H-indazole-6-carboxylate Product Data. Retrieved from
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BenchChem. Methyl 4-bromo-1H-indazole-6-carboxylate: Properties and Suzuki Coupling Applications. Retrieved from
-
Beilstein J. Org. Chem. Regioselective N-alkylation of the 1H-indazole scaffold. 2021, 17, 1939–1951. (Discusses N1 vs N2 selectivity principles). Retrieved from
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RSC Advances. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (Context on Indazole Reactivity). Retrieved from
-
Fisher Scientific. Safety Data Sheet: Bromoindazoles. Retrieved from
Sources
- 1. CAS 885518-47-8: Methyl 4-bromo-1H-indazole-6-carboxylate [cymitquimica.com]
- 3. 885518-47-8|Methyl 4-bromo-1H-indazole-6-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1638772-21-0|Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate|BLD Pharm [bldpharm.com]
- 5. Methyl 3-bromo-1H-indazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 6. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
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